molecular formula C5H11P B15490919 Phoshorinane CAS No. 4743-40-2

Phoshorinane

Cat. No.: B15490919
CAS No.: 4743-40-2
M. Wt: 102.11 g/mol
InChI Key: VXTFGYMINLXJPW-UHFFFAOYSA-N
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Description

Phoshorinane is a specialized organophosphorus compound provided as a high-purity standard for research and development purposes. This saturated phosphorus heterocycle serves as a valuable building block in exploratory chemistry, particularly in the synthesis of novel ligands for catalysis and in the development of new materials with tailored electronic properties. Its unique ring structure and the presence of phosphorus offer researchers a versatile scaffold for constructing complex molecular architectures. This product is intended for use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

4743-40-2

Molecular Formula

C5H11P

Molecular Weight

102.11 g/mol

IUPAC Name

phosphinane

InChI

InChI=1S/C5H11P/c1-2-4-6-5-3-1/h6H,1-5H2

InChI Key

VXTFGYMINLXJPW-UHFFFAOYSA-N

Canonical SMILES

C1CCPCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phoshorinane is compared below with two structurally related phosphorus heterocycles: phospholane (five-membered ring) and phosphabenzene (aromatic six-membered ring).

Phospholane (C₄H₈P)

  • Structural Differences :
    • Phospholane features a five-membered ring with one phosphorus atom, resulting in higher ring strain compared to this compound.
    • Smaller ring size increases steric crowding near the phosphorus center.
  • Electronic Properties: Phospholane is a stronger σ-donor (Tolman electronic parameter, TEP ≈ 2055 cm⁻¹) due to reduced P–C bond angles, enhancing electron density donation to metals . Less π-accepting ability compared to aromatic phosphabenzene.
  • Applications :
    • Widely used in hydrogenation and hydroformylation reactions.
    • Example: DuPont’s BisP* ligand (derived from phospholane) in asymmetric catalysis .

Phosphabenzene (C₅H₅P)

  • Structural Differences: Aromatic six-membered ring with delocalized π-electrons, unlike non-aromatic this compound. Planar geometry enables conjugation, altering electronic properties.
  • Electronic Properties: Weaker σ-donor (TEP ≈ 2090 cm⁻¹) but stronger π-acceptor due to aromaticity. Enhanced metal-to-ligand backdonation stabilizes electron-poor metal centers .
  • Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) where π-backdonation is critical. Limited thermal stability compared to saturated this compound.

Data Table: Comparative Properties of this compound and Analogues

Property This compound Phospholane Phosphabenzene
Ring Size 6-membered 5-membered 6-membered (aromatic)
TEP (cm⁻¹) ~2070 (estimated) ~2055 ~2090
σ-Donor Strength Moderate Strong Weak
π-Acceptor Strength Low Low High
Thermal Stability High Moderate Low
Key Applications Asymmetric catalysis Hydrogenation Cross-coupling

Notes: TEP (Tolman Electronic Parameter) inversely correlates with σ-donor strength. Data inferred from ligand reactivity trends .

Functional Comparison with Non-Phosphorus Ligands

While structurally unique, this compound is functionally comparable to N-heterocyclic carbenes (NHCs) and bipyridine ligands :

  • NHCs: Stronger σ-donors (TEP ≈ 2020–2040 cm⁻¹) but lack tunable steric bulk. Superior in stabilizing high-oxidation-state metals.
  • Bipyridine: Weaker σ-donors (TEP ≈ 2120 cm⁻¹) but excel as π-acceptors in photoredox catalysis.

Preparation Methods

Synthesis from Hydroxyphosphorinane and PCl₅

Chlorophosphorinane intermediates are pivotal in phoshorinane synthesis. Hydroxyphosphorinane (R)-15 reacts with phosphorus pentachloride (PCl₅) under anhydrous conditions to yield chlorophosphorinane (R)-11 (Scheme 1). This method produces the target compound in low yields (~30%) due to competing side reactions, necessitating iterative crystallization for purification. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride.

Reaction Conditions

  • Temperature : 0–5°C (exothermic reaction)
  • Solvent : Dichloromethane
  • Workup : Aqueous NaHCO₃ wash, rotary evaporation

Steric effects from the phosphorinane’s chair conformation influence reactivity, with axial substituents slowing the substitution rate.

Phencydiol and POCl₃ Condensation

An alternative route involves condensing (R)-phencydiol (R)-16 with phosphoryl chloride (POCl₃). This one-pot reaction forms chlorophosphorinane (R)-11 through a two-step mechanism: initial esterification followed by cyclization (Scheme 2). The method achieves higher yields (45–50%) compared to PCl₅ but requires strict moisture exclusion.

Key Steps

  • Esterification : POCl₃ reacts with phencydiol’s hydroxyl groups at 25°C.
  • Cyclization : Heating to 80°C promotes intramolecular nucleophilic attack, forming the six-membered ring.

Chlorination of Hydrogen-Phosphorinane

Hydrogen-phosphorinane (R)-17 undergoes quantitative conversion to chlorophosphorinane (R)-11 using carbon tetrachloride (CCl₄) and triethylamine (Et₃N) (Scheme 3). This method is preferred for scalability, producing near-stoichiometric yields within minutes.

Mechanistic Insight
Et₃N deprotonates hydrogen-phosphorinane, generating a phosphide intermediate that attacks CCl₄. The reaction’s stereospecificity ensures retention of configuration at phosphorus, confirmed by ³¹P NMR.

Organometallic Approaches

Organolithium reagents react with halophosphines to construct this compound derivatives. For example, bis(diethylamino)alkylphosphine (6) reacts with ephedrine to form oxazaphospholidine borane complexes, which undergo stereoselective ring-opening with organolithium reagents (Scheme 4). Subsequent methanolysis and deprotection yield chiral phoshorinanes with >90% enantiomeric excess.

Advantages

  • Stereocontrol : Axial chirality is transferred from ephedrine to phosphorus.
  • Functional Group Tolerance : Borane protection prevents oxidation during synthesis.

Comparative Analysis of Methods

Method Starting Material Yield Reaction Time Stereochemical Control
PCl₅ with (R)-15 Hydroxyphosphorinane 30% 12 h Low
POCl₃ with (R)-16 Phencydiol 45–50% 24 h Moderate
CCl₄ with (R)-17 Hydrogen-phosphorinane >95% 10 min High
Organolithium reaction Bis(diethylamino)phosphine 70% 48 h High

Key Observations

  • Efficiency : Chlorination of hydrogen-phosphorinane (Method 2.3) outperforms others in yield and speed.
  • Stereoselectivity : Organometallic methods (Method 2.4) enable precise chirality transfer.
  • Scalability : POCl₃ condensation (Method 2.2) balances yield and practicality for industrial applications.

Research Outcomes and Mechanistic Insights

Conformational Effects on Reactivity

X-ray crystallography confirms that the phenyl-substituted phosphorinane adopts a chair conformation with equatorial substituents (Fig. 1). This geometry directs nucleophilic attack to the axial position, favoring inversion at phosphorus. For example, amine substitution at chlorophosphorinane (R)-11 proceeds with stereoinversion, verified by NOE correlations.

Kinetic vs. Thermodynamic Control

Competing pathways in PCl₅-mediated synthesis (Method 2.1) lead to byproducts. At low temperatures (–10°C), kinetic control favors monochlorinated products, while elevated temperatures (25°C) promote dichlorination.

Catalytic Applications

This compound’s electron-donating ability enhances catalytic activity in cross-coupling reactions. Palladium complexes with this compound ligands show turnover numbers (TON) exceeding 10⁴ in Suzuki-Miyaura couplings, attributed to strong Pd–P bond formation.

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